Pigment Yellow 181

Overview

Description

Pigment Yellow 181 is a reddish-yellow pigment . Its primary application lies in plastics , particularly in polyolefins. In these media, it exhibits remarkable heat stability up to 300°C and excellent lightfastness. Notably, it does not significantly impact the shrinkage of partially crystalline polymers .

Molecular Structure Analysis

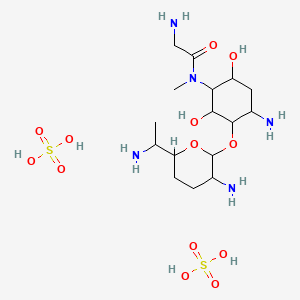

The crystal structure of Pigment Yellow 181 has been studied. It was found to be a triclinic dimethylsulfoxide N-methyl-2-pyrrolidone (1:1:1) solvate . The crystal structure is layered, featuring an intricate network of hydrogen bonds. The molecules within the crystal are essentially planar .

Physical And Chemical Properties Analysis

Scientific Research Applications

Pigmentation Behaviors in Solvents

PY181: is extensively studied for its pigmentation behaviors in various solvents. The solvent effect on pigmentation behavior is crucial for achieving target colors in industrial applications. Research has shown that the color hues obtained in different solvents vary significantly, with changes from reddish-yellow to greenish-yellow. This is attributed to the crystallinity and particle size increase of PY181 during pigmentation, which accounts for the variation in chromaticity .

Electrophoretic Display Applications

A novel approach involves modifying PY181 particles for use in electrophoretic displays (EPD) . EPDs are a type of electronic paper display technology known for low power consumption and high contrast. PY181 particles are modified using an ionic liquid under sol-gel and grafting methods to enhance their electrophoretic properties. This modification results in weak color change but increased brightness and improved electrophoretic mobility, making PY181 suitable for EPD applications .

Solubility Parameter Studies

The Hansen solubility parameters (HSPs) and the molecular polarity index (MPI) method are used to study the solubility behavior of PY181. These studies help in understanding how suspension behavior affects the dissolution-reprecipitation process, which is vital for producing high-quality pigments. Solvents with low HSP differences to PY181 tend to yield better pigments, and the MPI value influences the color variation among solvents with similar solubility parameters .

Surface Modification Techniques

Surface modification of PY181 particles is another area of research. By coating the surface of PY181 particles with SiO2 microspheres, researchers have been able to enhance the performance of this organic yellow pigment. This method provides a practical approach to improving the electrophoretic performance of color pigment particles, which is challenging to achieve directly with an ionic liquid .

Colorimetric Analysis

Colorimetry is used to analyze the color properties of PY181 in various applications. The CIE Lab* color space model is particularly useful for this purpose. Through colorimetric analysis, the precise color hues and brightness levels can be determined, which is essential for applications that require specific color specifications .

Organic Pigment Synthesis

PY181 is synthesized as an organic pigment to replace some inorganic pigments due to its low toxicity, bright color, and high coloring power. The synthesis process often involves post-treatment methods such as heating in water or organic solvents, solvent grinding, or ball milling, which are critical for achieving the desired color properties .

Mechanism of Action

Target of Action

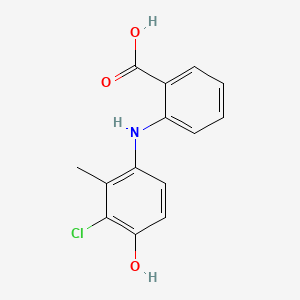

Pigment Yellow 181, also known as C.I. Pigment Yellow 181, is an organic pigment that belongs to the chemical class of Benzimidazolone . It is primarily used in the coloring of various materials, including coatings, printing inks, and plastics . The primary targets of Pigment Yellow 181 are these materials that require coloration.

Mode of Action

The mode of action of Pigment Yellow 181 involves its interaction with the material it is intended to color. The pigment particles are mixed into the material, where they absorb certain wavelengths of light and reflect others. The reflected light is what we perceive as the color of the material. The specific color produced (in this case, a shade of yellow) is determined by the molecular structure of the pigment .

Biochemical Pathways

The pigmentation process in solvents is key to achieving the target colors . The solvent effect on the pigmentation behavior of similar pigments has been studied based on the Hansen solubility parameters (HSPs) and the molecular polarity index (MPI) method .

Pharmacokinetics

For example, it has a specific gravity of 1.35~1.55, a specific surface area of 2040 m²/g, and an average particle size of 300500 nm . These properties can influence how the pigment disperses in a material and its stability over time.

Result of Action

The result of Pigment Yellow 181’s action is the production of a specific color in the material it is added to. The final color is a result of the pigment’s interaction with light and its distribution within the material. The pigment is stable under heat up to 200℃ and has excellent lightfastness, meaning it retains its color well when exposed to light .

Action Environment

The action of Pigment Yellow 181 can be influenced by various environmental factors. For example, the choice of solvent can affect the pigmentation process and the final color produced . Additionally, the pigment demonstrates good resistance to various substances, including ethanol, ethyl acetate, and alkali . This makes it suitable for use in a variety of environments and applications.

properties

IUPAC Name |

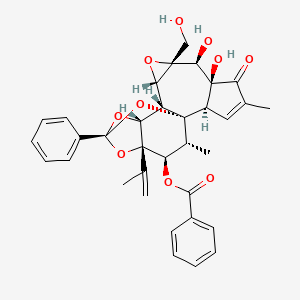

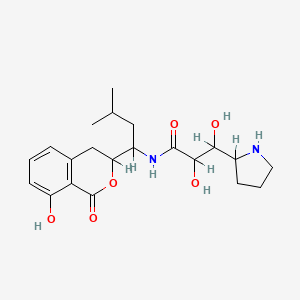

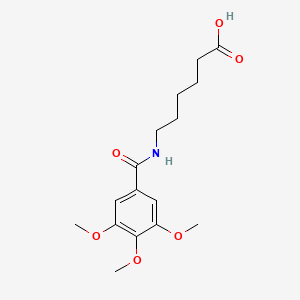

4-[[4-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N7O5/c1-13(33)21(24(36)28-18-10-11-19-20(12-18)30-25(37)29-19)32-31-17-8-4-15(5-9-17)23(35)27-16-6-2-14(3-7-16)22(26)34/h2-12,21H,1H3,(H2,26,34)(H,27,35)(H,28,36)(H2,29,30,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMLTVJEYHGPEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052486 | |

| Record name | C.I. Pigment Yellow 181 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74441-05-7 | |

| Record name | N-[4-(Aminocarbonyl)phenyl]-4-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74441-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(4-(aminocarbonyl)phenyl)-4-(2-(1-(((2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino)carbonyl)-2-oxopropyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074441057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-[4-(aminocarbonyl)phenyl]-4-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Yellow 181 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-(aminocarbonyl)phenyl]-4-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the chemical structure of Pigment Yellow 181 and what is known about its different polymorphs?

A1: Pigment Yellow 181, chemically known as N-[4-(aminocarbonyl)phenyl]-4-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-benzamide, exists in several polymorphic forms. The industrially relevant form is the β polymorph. [] Researchers have successfully determined the crystal structures of various polymorphs, including the β phase, using techniques like laboratory X-ray powder diffraction data and Rietveld refinement. [, , ] The β polymorph's crystal structure reveals a planar molecular arrangement with significant hydrogen bonding between molecules. []

Q2: What are the challenges associated with determining the crystal structure of Pigment Yellow 181 and how have researchers overcome them?

A2: Determining the crystal structure of some Pigment Yellow 181 polymorphs, like the θ phase, has proven difficult due to limitations in resolution from laboratory powder diffraction patterns. [] This particular phase was identified as a triclinic dimethylsulfoxide N-methyl-2-pyrrolidone (1:1:1) solvate, further adding complexity. To overcome these challenges, researchers employed a multi-stage approach. This involved simulated annealing, partial Rietveld refinement using dummy atoms to represent solvent molecules, and further simulated annealing. [] Additionally, dispersion-corrected density functional theory (DFT-D) calculations played a crucial role in validating the solved crystal structure. []

Q3: Can you elaborate on the synthesis of Pigment Yellow 181 with a controlled morphology, particularly the microsphere structure?

A4: A novel approach utilizing polymer-induced liquid precursors has enabled the synthesis of Pigment Yellow 181 microspheres composed of nanoplates. [] This method involves conducting the azo coupling reaction, responsible for forming the pigment, in a mixed solvent system of water and isopropanol. The key to achieving the desired microsphere morphology lies in the introduction of a specifically designed copolymer additive. This additive, aminobenzoylaminobenzamide-acetoacetyl-poly(ethylene imine)-block-poly(ethylene glycol) (ABABA-acetoacetyl-PEI-b-PEG), directs the formation of the polymer-induced liquid precursor structures during the reaction. [] This innovative approach highlights the potential of biomineralization principles in creating advanced functional materials with tailored properties. []

Q4: What research has been conducted on Pigment Yellow 181 beyond its structure and morphology?

A4: While much research focuses on its structural properties and morphological control, investigation into Pigment Yellow 181 extends to its broader applications and implications. This includes:

- Structure Determination of Related Pigments: Researchers have used similar techniques like laboratory powder diffraction data and real-space methods to determine the crystal structures of other industrially relevant benzimidazolone pigments. [] This research sheds light on the structure-property relationships within this class of pigments.

- Optimization of Synthesis: Studies have explored optimizing the synthesis of precursors, such as 4-amino-N-(4-carbamoylphenyl)benzamide, for industrial applications, potentially leading to more efficient and cost-effective production of Pigment Yellow 181. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[2-Amino-4-[4,6-(N-methylquinolinium)amino]benzamido]anilino]-N-methylpyridinium mesylate](/img/structure/B1200608.png)